![molecular formula C12H20N2O B12613023 (2S)-3-Methyl-2-{[2-(pyridin-2-yl)ethyl]amino}butan-1-ol CAS No. 918968-70-4](/img/structure/B12613023.png)
(2S)-3-Methyl-2-{[2-(pyridin-2-yl)ethyl]amino}butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3-Methyl-2-{[2-(pyridin-2-yl)ethyl]amino}butan-1-ol is a chiral compound with a pyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Methyl-2-{[2-(pyridin-2-yl)ethyl]amino}butan-1-ol typically involves the reaction of a pyridine derivative with an appropriate chiral amine. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts such as palladium or nickel complexes .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of reaction control and scalability. These methods often use fixed-bed reactors with catalysts such as Raney nickel to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-3-Methyl-2-{[2-(pyridin-2-yl)ethyl]amino}butan-1-ol can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reagents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include m-CPBA for oxidation, LiAlH4 for reduction, and alkyl halides for substitution. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted pyridines, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(2S)-3-Methyl-2-{[2-(pyridin-2-yl)ethyl]amino}butan-1-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of (2S)-3-Methyl-2-{[2-(pyridin-2-yl)ethyl]amino}butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine moiety allows it to bind to these targets, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are used in similar medicinal applications.
Uniqueness
What sets (2S)-3-Methyl-2-{[2-(pyridin-2-yl)ethyl]amino}butan-1-ol apart is its chiral nature and the specific arrangement of functional groups, which confer unique reactivity and biological properties .
Eigenschaften
CAS-Nummer |
918968-70-4 |
|---|---|
Molekularformel |
C12H20N2O |
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
(2S)-3-methyl-2-(2-pyridin-2-ylethylamino)butan-1-ol |
InChI |
InChI=1S/C12H20N2O/c1-10(2)12(9-15)14-8-6-11-5-3-4-7-13-11/h3-5,7,10,12,14-15H,6,8-9H2,1-2H3/t12-/m1/s1 |
InChI-Schlüssel |
JXUDWBGFXQYLSP-GFCCVEGCSA-N |
Isomerische SMILES |
CC(C)[C@@H](CO)NCCC1=CC=CC=N1 |
Kanonische SMILES |
CC(C)C(CO)NCCC1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Azabicyclo[3.2.2]nonane, 6-(5-isoxazolylethynyl)-](/img/structure/B12612942.png)


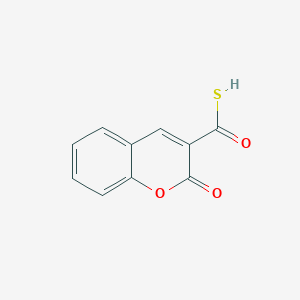
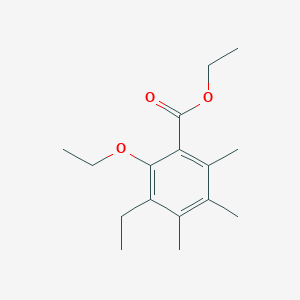
![1,1'-[Propane-2,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one)](/img/structure/B12612984.png)
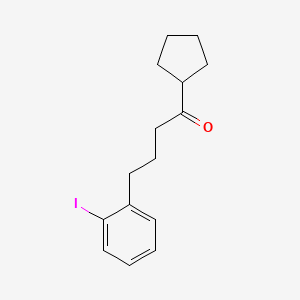
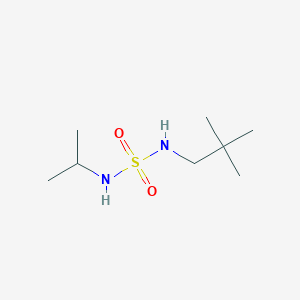
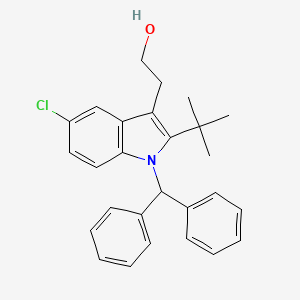
![4-Ethoxy-6-[2-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12613013.png)
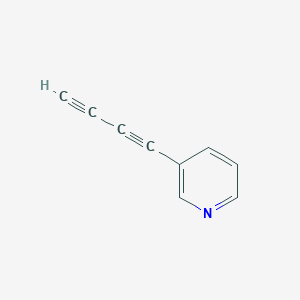
![N-Hydroxy-N'-{3-[methyl(phenyl)amino]propyl}urea](/img/structure/B12613028.png)

![4-(Cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine](/img/structure/B12613039.png)
